Fraxiresinol 1-O-glucoside

Description

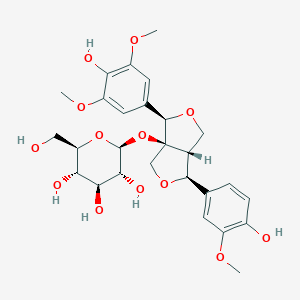

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAOREQYVAAYMG-FRKCGNQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers

CAS Number: 89199-94-0

This technical guide provides an in-depth overview of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, potential biological activities, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a natural phenolic compound found in various plant species. As a lignan, it is characterized by a structure formed from the dimerization of substituted phenylpropanoid units. The addition of a glucose moiety increases its solubility and can influence its biological activity.

| Property | Value | Source |

| CAS Number | 89199-94-0 | [1][2] |

| Molecular Formula | C₂₇H₃₄O₁₃ | [1] |

| Molecular Weight | 566.55 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | 95% - 99% (Commercially available) | [1] |

| Predicted Boiling Point | 793.8 ± 60.0 °C | N/A |

| Predicted Density | 1.54 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | N/A |

| Identification Methods | Mass Spectrometry, NMR | [1] |

Potential Biological Activities and Mechanism of Action

While specific research on this compound is limited, its classification as a lignan glucoside suggests potential antioxidant and anti-inflammatory properties, similar to other compounds in this class.

Antioxidant Activity: Lignans are known to act as potent antioxidants. The proposed mechanism involves the scavenging of free radicals and the modulation of cellular antioxidant pathways. The phenolic hydroxyl groups in the structure of Fraxiresinol are likely key to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: The anti-inflammatory effects of related lignan glucosides are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. This may involve the downregulation of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Postulated Signaling Pathways

Based on the known mechanisms of similar phenolic compounds, this compound may modulate key cellular signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these hypothetical pathways.

Caption: Postulated Anti-inflammatory Signaling Pathway.

Caption: Postulated Nrf2-Mediated Antioxidant Pathway.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the sample solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram of sample.

-

In Vitro Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Lines (e.g., RAW 264.7)

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preliminary investigation of a natural product like this compound.

Caption: General Experimental Workflow for Natural Product Evaluation.

Conclusion

This compound presents an interesting subject for further pharmacological investigation. While direct experimental data is currently sparse in publicly available literature, its chemical nature as a lignan glucoside strongly suggests potential as an antioxidant and anti-inflammatory agent. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.

References

An In-depth Technical Guide to Fraxiresinol 1-O-glucoside (C27H34O13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside with the molecular formula C27H34O13. Found in various plant species, this natural compound is gaining attention within the scientific community for its potential therapeutic properties, primarily as an antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of Fraxiresinol 1-O-glucoside. It includes a summary of available quantitative data, detailed experimental protocols for its isolation and analysis, and a depiction of its putative roles in key cellular signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is characterized by a core fraxiresinol aglycone linked to a glucose molecule via a glycosidic bond. Its chemical structure has been elucidated through various spectroscopic techniques.

Chemical Formula: C27H34O13[1][2][3]

Molecular Weight: 566.55 g/mol [2]

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[(1R,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS Number: 89199-94-0[4]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C27H34O13 | [1][2][3] |

| Molecular Weight | 566.55 g/mol | [2] |

| Appearance | Powder | [2] |

| Boiling Point | 793.8 ± 60.0 °C (Predicted) | |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO, Methanol (B129727) |

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated promising biological activities, primarily revolving around its antioxidant and anti-inflammatory effects. These properties suggest its potential application in the development of novel therapeutic agents for a range of disorders.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a key factor in mitigating oxidative stress-related cellular damage. While specific quantitative data for this compound is limited in publicly available literature, the antioxidant potential of lignans, in general, is well-documented. Standard assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] This includes the potential to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of lignan glucosides like this compound from plant sources.

1. Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., bark, leaves, or roots).

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This compound, being a glycoside, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light or a ceric sulfate (B86663) spray reagent).

-

Pool the fractions containing the compound of interest.

5. Final Purification:

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and methanol or acetonitrile) to yield pure this compound.

6. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.[5][6][7][8][9]

1. Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

-

96-well microplate.

-

Microplate reader.

2. Procedure:

-

Add a specific volume of the test compound solution (e.g., 100 µL) to the wells of the microplate.

-

Add the same volume of the DPPH solution to each well.

-

For the control, add the solvent of the test compound instead of the compound itself.

-

For the blank, add the solvent of the test compound and the solvent of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

3. Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its effect on NO production in macrophage cells.[10][11][12][13][14]

1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

2. Nitrite (B80452) Measurement (Griess Assay):

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at a wavelength of around 540 nm using a microplate reader.

3. Calculation:

-

The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

The IC50 value can be determined from the dose-response curve.

Putative Signaling Pathway Interactions

While direct experimental evidence for the specific molecular targets of this compound is still emerging, its anti-inflammatory properties suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15][16][17] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, possibly by interfering with the activation of the IKK complex or the degradation of IκBα.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main subfamilies of MAPKs are p38, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs). Activation of these kinases through a phosphorylation cascade can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by modulating the phosphorylation and activation of key components within the MAPK pathway.[18][19][20][21][22]

References

- 1. This compound | 89199-94-0 | PDA19994 [biosynth.com]

- 2. CAS 89199-94-0 | this compound [phytopurify.com]

- 3. This compound | C27H34O13 | CID 21632948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. research.aalto.fi [research.aalto.fi]

- 6. research.aalto.fi [research.aalto.fi]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 20. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Lignan (B3055560) Glucoside

Abstract

Fraxiresinol 1-O-glucoside is a lignan glucoside, a class of natural phenolic compounds found in various plant species. As a member of the lignan family, it is of significant interest to researchers in the fields of pharmacology, natural product chemistry, and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines plausible experimental protocols for its extraction and analysis, and explores its potential biological activities and associated signaling pathways based on current, albeit limited, scientific literature. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₁₃ | [1][2] |

| Molecular Weight | 566.55 g/mol | [1][2] |

| Physical State | Powder | [1] |

| Boiling Point (Predicted) | 793.8 ± 60.0 °C | |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.84 ± 0.35 | |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified in the available literature.

Due to the lack of publicly available experimental spectra for this compound, representative spectral data for a related flavonol glycoside, Quercetin-3-O-β-D-glucopyranoside, is provided below as an illustrative example of the type of data required for full characterization.[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Quercetin-3-O-β-D-glucopyranoside (in CD₃OD) [3]

| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |

| 2 | 158.6 (s) | |

| 3 | 135.7 (s) | |

| 4 | 179.5 (s) | |

| 5 | 163.1 (s) | |

| 6 | 95.0 (d) | 6.21 (1H, d, J=1.6) |

| 7 | 166.6 (s) | |

| 8 | 105.6 (d) | 6.39 (1H, d, J=1.6) |

| 9 | 159.1 (s) | |

| 10 | 108.7 (s) | |

| 1' | 123.3 (s) | |

| 2' | 117.7 (d) | 7.73 (1H, d, J=2.0) |

| 3' | 146.0 (s) | |

| 4' | 150.0 (s) | |

| 5' | 116.1 (d) | 6.88 (1H, d, J=8.8) |

| 6' | 123.2 (d) | 7.60 (1H, dd, J=8.8, 2.0) |

| Glc-1'' | 104.5 (d) | 5.24 (1H, d, J=7.8) |

| Glc-2'' | 75.8 (d) | 3.20-3.80 (m) |

| Glc-3'' | 78.2 (d) | 3.20-3.80 (m) |

| Glc-4'' | 71.3 (d) | 3.20-3.80 (m) |

| Glc-5'' | 78.5 (d) | 3.20-3.80 (m) |

| Glc-6'' | 62.7 (t) | 3.20-3.80 (m) |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not explicitly available. However, based on established methods for the extraction of lignan glucosides from plant matrices, a general workflow can be proposed.

Proposed Isolation and Purification Workflow

The following diagram outlines a plausible workflow for the isolation and purification of this compound from a plant source.

Methodological Details

-

Plant Material Preparation: The selected plant material (e.g., from the Oleaceae family) should be dried and ground to a fine powder to increase the surface area for extraction.

-

Defatting: The powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent extraction and purification steps.

-

Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, which is effective for solubilizing lignan glucosides. This can be performed using maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning. A common system is an ethyl acetate-water partition, which helps to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound is then subjected to column chromatography. A combination of silica gel and Sephadex LH-20 is often used for the separation of phenolic compounds.

-

Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate this compound to a high degree of purity.

-

Structural Characterization: The purified compound is then characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS), to confirm its structure and purity.[1]

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, its classification as a lignan glucoside suggests potential antioxidant and anti-inflammatory properties, as observed in structurally similar compounds.

Postulated Antioxidant and Anti-inflammatory Mechanisms

Lignans are known to exert their biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. It is plausible that this compound shares these mechanisms.

Antioxidant Activity: this compound may exert antioxidant effects by scavenging free radicals directly or by upregulating endogenous antioxidant defense systems. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective enzymes. It is hypothesized that this compound may promote the activation of this protective pathway.

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Many natural compounds, including lignans, have been shown to possess anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory genes. Based on studies of related lignan glucosides, it is proposed that this compound may inhibit the activation of NF-κB and AP-1, thereby downregulating the production of inflammatory mediators.

Future Directions

The information presented in this guide highlights the potential of this compound as a subject for further scientific investigation. Key areas for future research include:

-

Complete Physicochemical Characterization: Experimental determination of the melting point, solubility, and other physical properties, along with full spectral analysis (NMR, IR, UV-Vis), is essential for establishing a complete profile of the compound.

-

Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or through chemical synthesis is crucial for enabling further research.

-

In Vitro and In Vivo Biological Studies: Comprehensive studies are needed to elucidate the specific biological activities of this compound, including its antioxidant, anti-inflammatory, and potentially other therapeutic effects.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the specific cellular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While current knowledge is limited, this technical guide provides a consolidated overview of its known properties and plausible biological activities. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological potential of this intriguing lignan glucoside.

References

Fraxiresinol 1-O-glucoside: A Technical Overview of its Solubility and Potential Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Fraxiresinol 1-O-glucoside in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), methanol, and water. While quantitative solubility data remains largely unavailable in public literature, this document compiles the existing qualitative information and outlines a comprehensive experimental protocol for its precise determination. Furthermore, based on the known biological activities of structurally related lignan (B3055560) glucosides, a hypothesized signaling pathway is presented to guide future research into its mechanism of action.

Solubility Profile

This compound, a lignan glucoside found in various plant species, exhibits differential solubility across polar and non-polar solvents. The available data from chemical suppliers and scientific databases consistently indicate its solubility in organic solvents like DMSO and methanol. Conversely, its solubility in water is suggested to be limited, a common characteristic for many glycosylated natural products.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |

| Methanol | Soluble | [1][2][3] |

| Water | Limited/Low | [4] |

Note: The term "soluble" in this context is qualitative and does not imply specific concentration limits. Quantitative determination is necessary for experimental design.

Experimental Protocol for Solubility Determination

To facilitate reproducible research and accurate formulation development, the following is a standard protocol for determining the quantitative solubility of this compound. This method is based on the shake-flask technique, a widely accepted and reliable method for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in DMSO, methanol, and water at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity, >95%)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Deionized or distilled water

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent (DMSO, methanol, or a suitable co-solvent for the aqueous sample) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (DMSO, methanol, or water). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM).

Hypothesized Signaling Pathway Interactions

While direct evidence for the signaling pathways modulated by this compound is not yet available, studies on structurally similar lignan glucosides suggest potential interactions with key pathways involved in inflammation and oxidative stress. A plausible hypothesis is that this compound may exert its biological effects through the modulation of the NF-κB and Nrf2 signaling pathways.

The following diagram illustrates a conceptual model of this hypothesized mechanism.

Caption: Hypothesized mechanism of this compound in modulating inflammatory and oxidative stress pathways.

Disclaimer: This diagram represents a hypothetical model based on the activities of related compounds and requires experimental validation for this compound.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The provided information on solubility and the proposed experimental protocol are intended to support further investigation into the physicochemical and biological properties of this compound. The hypothesized signaling pathway offers a starting point for mechanistic studies to unlock its therapeutic potential.

References

- 1. CAS 89199-94-0 | this compound [phytopurify.com]

- 2. mdpi.com [mdpi.com]

- 3. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Fraxiresinol 1-O-glucoside from Ilex pubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside, from the plant Ilex pubescens. While direct literature detailing the isolation of this specific compound from Ilex pubescens is limited, this document outlines a robust, scientifically-grounded protocol based on established methodologies for the successful isolation of structurally similar lignan glucosides from the Ilex genus. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and relevant biological signaling pathways to aid in research and development.

Introduction

Ilex pubescens, a member of the Aquifoliaceae family, is a plant with a rich history in traditional medicine, known to contain a variety of bioactive compounds. Among these are lignan glucosides, a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, also known as (+)-Fraxiresinol 1-beta-D-glucoside, is a specific lignan glucoside that has been identified in the Aquifoliaceae family. Although its presence in Ilex pubescens is not yet explicitly documented in publicly available research, the presence of other lignan glucosides such as liriodendrin, (-)-olivil, tortoside A, and (+)-cyclo-olivil in this plant suggests that a targeted isolation of this compound is a feasible endeavor.[1] A new lignan, ilexlignan B, has also been isolated from Ilex pubescens.[2]

This guide presents a hypothetical, yet highly plausible, protocol for the isolation and purification of this compound from the roots of Ilex pubescens. The methodologies described herein are compiled from successful isolation strategies for analogous compounds from the same genus and are intended to serve as a foundational protocol for researchers.

Proposed Isolation and Purification Protocol

The following protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from the dried roots of Ilex pubescens.

Plant Material and Reagents

Table 1: Materials and Reagents

| Material/Reagent | Specification | Supplier |

| Dried roots of Ilex pubescens | Authenticated and finely powdered | Botanical supplier |

| Ethanol (B145695) (EtOH) | 95% (v/v), analytical grade | Chemical supplier |

| n-Hexane | Analytical grade | Chemical supplier |

| Ethyl acetate (B1210297) (EtOAc) | Analytical grade | Chemical supplier |

| n-Butanol (n-BuOH) | Analytical grade | Chemical supplier |

| Distilled water (H₂O) | High-purity | In-house/Supplier |

| Silica (B1680970) gel (for column chromatography) | 200-300 mesh | Chemical supplier |

| Sephadex LH-20 | Chemical supplier | |

| Methanol (B129727) (MeOH) | HPLC grade | Chemical supplier |

| Acetonitrile (B52724) (ACN) | HPLC grade | Chemical supplier |

| Formic acid | HPLC grade | Chemical supplier |

| This compound standard | ≥98% purity | Chemical supplier |

Experimental Workflow

The proposed experimental workflow is depicted in the following diagram:

Caption: Proposed workflow for the isolation of this compound.

Step-by-Step Methodology

Step 1: Extraction

-

Macerate the powdered roots of Ilex pubescens (1 kg) with 95% ethanol (10 L) at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water (2 L).

-

Successively partition the aqueous suspension with n-hexane (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).

-

Concentrate each fraction using a rotary evaporator. The n-butanol fraction is expected to be enriched with lignan glucosides.

Step 3: Column Chromatography (Silica Gel)

-

Subject the dried n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

Step 4: Column Chromatography (Sephadex LH-20)

-

Further purify the lignan-rich sub-fractions from the silica gel column using a Sephadex LH-20 column.

-

Elute with methanol to remove smaller impurities and polymeric substances.

Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Subject the purified fractions from the Sephadex LH-20 column to preparative HPLC for the final isolation of the target compound.

-

A C18 column is recommended with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid).

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound based on retention time comparison with a standard, if available, or collect all major peaks for structural analysis.

Step 6: Structural Elucidation

-

Confirm the identity and purity of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.

-

Quantitative Data and Analysis

While specific quantitative data for the yield of this compound from Ilex pubescens is not available, the following table summarizes the general chromatographic conditions that have been successfully employed for the isolation of lignan glucosides from Ilex and other plant species.

Table 2: General Chromatographic Conditions for Lignan Glucoside Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Gradient Elution) | Detection | Reference |

| Column Chromatography | Silica Gel (200-300 mesh) | Chloroform-Methanol | TLC | [3] |

| Column Chromatography | Sephadex LH-20 | Methanol | - | [4] |

| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (280 nm) | [3] |

Biological Activity and Signaling Pathways

Lignan glucosides are known to possess a range of biological activities. Upon ingestion, they are metabolized by the gut microbiota into enterolignans, such as enterodiol (B191174) and enterolactone, which are believed to be responsible for many of their systemic effects. These compounds have demonstrated antioxidant, anti-inflammatory, and estrogen-modulating properties.

One of the key signaling pathways that may be modulated by lignan glucosides and their metabolites is the Nrf2/Keap1 pathway, which plays a crucial role in the cellular defense against oxidative stress.

Caption: Potential modulation of the Nrf2/Keap1 signaling pathway by lignan glucosides.

Conclusion

This technical guide provides a detailed and actionable protocol for the isolation of this compound from Ilex pubescens. While the protocol is based on methodologies for analogous compounds due to a lack of direct literature, it represents a scientifically robust starting point for researchers. The successful isolation and characterization of this and other lignan glucosides from Ilex pubescens will contribute to a better understanding of the plant's chemical composition and its potential for the development of new therapeutic agents. Further research is warranted to optimize the described methods and to fully elucidate the pharmacological properties of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Fraxiresinol 1-O-glucoside using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Fraxiresinol 1-O-glucoside using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound is a lignan (B3055560) glycoside with potential pharmacological activities, making its accurate quantification essential for research, quality control, and formulation development. The described method utilizes reverse-phase chromatography for the separation of this compound from other matrix components. This document provides a complete methodology, including sample preparation, detailed chromatographic conditions, and a full validation protocol based on established guidelines for analytical method validation. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a naturally occurring lignan found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse biological activities. The accurate and precise quantification of this compound is critical for phytochemical analysis, standardization of herbal extracts, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and ability to provide spectral information for peak purity assessment.[1][2][3] This application note presents a reliable HPLC-DAD method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of lignan glycosides.[4]

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%).[5]

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Acetic acid or Formic acid (analytical grade).

-

-

Sample Preparation Equipment:

-

Analytical balance.

-

Volumetric flasks.

-

Pipettes.

-

Ultrasonic bath.

-

Syringe filters (0.45 µm).

-

HPLC vials.

-

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a suitable flask.

-

Add 25 mL of methanol.

-

Extract using ultrasonication for 30-60 minutes or by maceration with continuous shaking for 24 hours.[4]

-

-

Purification and Filtration:

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4] For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.

-

Chromatographic Conditions

The following HPLC-DAD conditions are recommended for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| DAD Wavelength | Detection: 280 nmPeak Purity: 200-400 nm spectral scan |

Method Validation

The developed HPLC-DAD method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Linearity

Linearity is determined by injecting the working standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Example Value: 5000] |

| 5 | [Example Value: 25000] |

| 10 | [Example Value: 50000] |

| 50 | [Example Value: 250000] |

| 100 | [Example Value: 500000] |

| 200 | [Example Value: 1000000] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision is assessed by performing repeated injections of the same standard solution. It is expressed as the relative standard deviation (RSD).

| Precision Type | Number of Replicates | Concentration (µg/mL) | Mean Peak Area | RSD (%) | Acceptance Criteria |

| Repeatability | 6 | 50 | [Example] | < 2% | RSD ≤ 2% |

| Intermediate Precision | 6 (over 3 days) | 50 | [Example] | < 2% | RSD ≤ 2% |

Accuracy

Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria |

| [Example] | 25 | [Example] | [Example] | 95-105% |

| [Example] | 50 | [Example] | [Example] | 95-105% |

| [Example] | 100 | [Example] | [Example] | 95-105% |

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Calculation Method | Estimated Value (µg/mL) |

| LOD | 3.3 * (σ / S) | [Example: 0.1] |

| LOQ | 10 * (σ / S) | [Example: 0.3] |

(σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

Visualizations

Caption: Workflow for the HPLC-DAD analysis of this compound.

Conclusion

The HPLC-DAD method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation will be a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development, ensuring accurate and reproducible results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemfaces.com [chemfaces.com]

- 6. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

Application Note: Quantification of Fraxiresinol 1-O-glucoside in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside, a class of natural phenolic compounds found in various plant species, notably within the Oleaceae family.[1] Lignans and their glycosides are of significant interest in the fields of pharmacology and nutraceuticals due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] These effects are thought to be mediated through the modulation of cellular pathways involved in oxidative stress and inflammation.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

2. Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). In this protocol, a reverse-phase C18 column is used, where the stationary phase is nonpolar. A polar mobile phase, typically a gradient of water and an organic solvent, is employed. This compound, being a moderately polar compound, is retained on the column and then eluted as the mobile phase becomes more nonpolar. The compound is detected by a UV detector at 280 nm, a characteristic absorption wavelength for lignans, and its concentration is determined by comparing the peak area to a calibration curve generated from known concentrations of a pure reference standard.[3][4][5]

3. Apparatus and Reagents

-

Apparatus:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (four-decimal).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm, PVDF or Nylon).[6]

-

Volumetric flasks (various sizes).

-

Pipettes and tips.

-

-

Reagents and Materials:

-

This compound reference standard (purity ≥95%).[7]

-

HPLC-grade methanol (B129727).

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

Plant material (dried and powdered).

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

4. Experimental Protocols

Plant Sample Preparation (Extraction)

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 60°C or freeze-dry to a constant weight to remove moisture.[8] Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% aqueous methanol (v/v).[9]

-

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath at 40°C for 60 minutes to facilitate extraction.[9]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection and Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 80% aqueous methanol. This is the stock solution.

-

Working Standards (Calibration Curve): Prepare a series of working standard solutions by serially diluting the stock solution with 80% aqueous methanol to obtain concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

HPLC Chromatographic Conditions

The following HPLC conditions are optimized for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 1% Acetic Acid[3] |

| Mobile Phase B | Methanol[3] |

| Gradient Elution | 0-5 min: 10% B; 5-40 min: 10% to 76% B; 40-45 min: 76% to 10% B; 45-50 min: 10% B[3] |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 10 µL[10] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 280 nm[3][4] |

5. Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[10][11]

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 5 - 200 µg/mL |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 102.1% |

| Precision (% RSD) | Intra-day: < 1.5%; Inter-day: < 2.0% |

| Specificity | No interference from blank matrix at the retention time of the analyte. |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Sample Quantification: Inject the prepared plant extract samples into the HPLC system. Identify the this compound peak based on the retention time obtained from the standard.

-

Calculation: Calculate the concentration of this compound in the extract (µg/mL) using the regression equation from the calibration curve. The content in the original plant material (mg/g) can be calculated using the following formula:

Content (mg/g) = (C × V × D) / W

Where:

-

C = Concentration from calibration curve (µg/mL)

-

V = Volume of extraction solvent (mL)

-

D = Dilution factor (if any)

-

W = Weight of the plant material (mg)

-

7. Quantitative Data Presentation

The validated method was applied to determine the content of this compound in various plant extracts.

| Plant Sample | Source / Species | This compound Content (mg/g of dry weight) ± SD (n=3) |

| Extract A | Fraxinus chinensis (Leaf) | 8.7 ± 0.4 |

| Extract B | Olea europaea (Leaf) | 2.1 ± 0.1 |

| Extract C | Syringa reticulata (Bark) | 5.4 ± 0.3 |

| Extract D | Forsythia suspensa (Fruit) | 11.2 ± 0.6 |

8. Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed modulation of NF-κB and Nrf2 signaling pathways.

References

- 1. This compound | 89199-94-0 | PDA19994 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. turkjps.org [turkjps.org]

- 7. CAS 89199-94-0 | this compound [phytopurify.com]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Structural Elucidation of Fraxiresinol 1-O-glucoside via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of Fraxiresinol 1-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a lignan (B3055560) glucoside with potential pharmacological applications. Accurate structural determination is fundamental for its development as a therapeutic agent. These notes include representative NMR data, comprehensive experimental protocols for acquiring and processing NMR spectra, and visual workflows to guide the analytical process.

Note on NMR Data: A complete, assigned, and publicly available experimental ¹H and ¹³C NMR dataset for this compound could not be located in a comprehensive search of scientific literature. The data presented in the following tables are representative and compiled from spectral data of the aglycone moiety and typical chemical shifts of a β-D-glucopyranosyl group. This information is intended to serve as a guide for researchers in the analysis of experimentally obtained data.

Representative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and the known effects of glucosylation on the chemical shifts of the aglycone. All spectra are referenced to a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| 2 | ~6.70 | d | 1.8 |

| 5 | ~6.85 | d | 8.0 |

| 6 | ~6.75 | dd | 8.0, 1.8 |

| 7 | ~4.70 | d | 4.5 |

| 8 | ~3.10 | m | |

| 9α | ~3.80 | dd | 9.0, 3.5 |

| 9β | ~3.45 | dd | 9.0, 7.0 |

| 2' | ~6.65 | s | |

| 6' | ~6.65 | s | |

| 7' | ~4.90 | d | 6.5 |

| 8' | ~2.80 | m | |

| 9'α | ~4.20 | dd | 8.5, 6.0 |

| 9'β | ~3.75 | dd | 8.5, 7.0 |

| 3-OCH₃ | ~3.85 | s | |

| 5-OCH₃ | ~3.85 | s | |

| 3'-OCH₃ | ~3.87 | s | |

| Glucosyl Moiety | |||

| 1'' | ~4.85 | d | 7.5 |

| 2'' | ~3.20 | m | |

| 3'' | ~3.35 | m | |

| 4'' | ~3.30 | m | |

| 5'' | ~3.25 | m | |

| 6''a | ~3.88 | dd | 12.0, 2.0 |

| 6''b | ~3.68 | dd | 12.0, 5.5 |

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| 1 | ~135.0 |

| 2 | ~110.5 |

| 3 | ~149.0 |

| 4 | ~138.0 |

| 5 | ~149.0 |

| 6 | ~119.0 |

| 7 | ~87.0 |

| 8 | ~55.0 |

| 9 | ~72.0 |

| 1' | ~133.0 |

| 2' | ~105.0 |

| 3' | ~148.0 |

| 4' | ~136.0 |

| 5' | ~148.0 |

| 6' | ~105.0 |

| 7' | ~83.0 |

| 8' | ~52.0 |

| 9' | ~65.0 |

| 3-OCH₃ | ~56.5 |

| 5-OCH₃ | ~56.5 |

| 3'-OCH₃ | ~56.8 |

| Glucosyl Moiety | |

| 1'' | ~103.0 |

| 2'' | ~75.0 |

| 3'' | ~78.0 |

| 4'' | ~71.5 |

| 5'' | ~78.5 |

| 6'' | ~62.5 |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the available instrumentation and sample purity.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥95%), as impurities can complicate spectral interpretation.

-

Mass: Accurately weigh 5-10 mg of the purified compound.

-

Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Methanol-d₄ is often preferred for its ability to exchange with hydroxyl protons, simplifying the ¹H NMR spectrum.

-

Dissolution: Ensure complete dissolution by vortexing the sample. Gentle sonication can be applied if necessary.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 500 MHz or higher to ensure adequate signal dispersion. A cryoprobe is recommended for enhanced sensitivity, especially for less sensitive 2D experiments.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 12-16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-1.5 seconds

-

Spectral Width (SW): 200-240 ppm

-

Temperature: 298 K

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for connecting the aglycone and glucosyl moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function followed by Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase correct all spectra and apply a baseline correction algorithm to ensure accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., CD₃OD at 3.31 ppm). Reference the ¹³C spectrum using the solvent peak (e.g., CD₃OD at 49.0 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

-

2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.

-

COSY: Trace the proton-proton coupling networks within the aglycone and the glucosyl ring.

-

HSQC: Assign the carbon signals for all protonated carbons.

-

HMBC: Look for key correlations, such as from the anomeric proton (H-1'') of the glucose to the carbon of the aglycone where it is attached (C-1), to confirm the glycosylation site.

-

Visualized Workflows and Pathways

Experimental Workflow for Structural Elucidation

Application Notes and Protocols for the Mass Spectrometric Analysis of Fraxiresinol 1-O-glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside found in various plant species, notably within the Fraxinus genus. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest due to their potential antioxidant, anti-inflammatory, and estrogenic activities. Accurate characterization of these compounds is crucial for pharmacological studies and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for the structural elucidation and quantification of lignan glycosides.

This document provides detailed application notes and experimental protocols for the analysis of this compound using mass spectrometry. The focus is on the fragmentation pattern of the molecule, which is essential for its unambiguous identification in complex matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, typically using electrospray ionization (ESI), is expected to follow a predictable pathway characteristic of O-glycosides. The primary and most facile fragmentation event is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety. Subsequent fragmentation of the resulting aglycone, Fraxiresinol, provides structural information.

Molecular Formula: C₂₇H₃₄O₁₃[1] Molecular Weight: 566.556 g/mol [1]

The expected fragmentation pathway can be summarized as follows:

-

Initial Glycosidic Bond Cleavage: The parent ion of this compound ([M+H]⁺ at m/z 567.2076 or [M-H]⁻ at m/z 565.2083) will readily lose the glucose unit (C₆H₁₀O₅, 162.0528 Da) as a neutral molecule. This results in the formation of the protonated or deprotonated Fraxiresinol aglycone.

-

Aglycone Fragmentation: The Fraxiresinol aglycone is understood to be composed of syringyl and guaiacyl units linked by a resinol-type structure. The subsequent fragmentation of this aglycone will involve cleavages of the bonds within this core structure, yielding characteristic product ions.

The fragmentation of this compound can be visualized as a logical workflow:

Caption: Fragmentation workflow of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound in both positive and negative ionization modes. The exact masses are calculated based on the elemental composition.

| Ion Description | Ionization Mode | Calculated m/z | Elemental Formula |

| Parent Molecule | |||

| [M+H]⁺ | Positive | 567.2076 | C₂₇H₃₅O₁₃⁺ |

| [M-H]⁻ | Negative | 565.2083 | C₂₇H₃₃O₁₃⁻ |

| Primary Fragmentation | |||

| [M+H-C₆H₁₀O₅]⁺ (Aglycone) | Positive | 405.1548 | C₂₁H₂₅O₈⁺ |

| [M-H-C₆H₁₀O₅]⁻ (Aglycone) | Negative | 403.1554 | C₂₁H₂₃O₈⁻ |

| Potential Aglycone Fragments | |||

| Syringyl-type fragment | Positive/Negative | Variable | Variable |

| Guaiacyl-type fragment | Positive/Negative | Variable | Variable |

Note: The m/z values for the aglycone fragments are variable and depend on the specific bond cleavages within the Fraxiresinol structure. These would be determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and LC-MS/MS analysis of this compound from plant matrices.

Sample Preparation: Extraction of Lignans from Plant Material

This protocol is a general procedure and may require optimization based on the specific plant matrix.

Materials:

-

Plant material (e.g., bark, leaves, seeds), dried and finely ground.

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

80% Methanol (v/v) in water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm syringe filters

Procedure:

-

Weigh approximately 0.1 g of the powdered plant material into a microcentrifuge tube.[2][3]

-

Vortex the mixture for 3 minutes to ensure thorough wetting of the sample.[2][3]

-

Place the tube in an ultrasonic bath at 40°C for 60 minutes for extraction.[2][3]

-

After extraction, centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.[2][3]

-

Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[2][3]

Caption: Workflow for lignan extraction from plant material.

LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization of chromatographic and mass spectrometer parameters is recommended for specific instrumentation and applications.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for lignan analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-100%) over 15-30 minutes to elute compounds of varying polarities. A re-equilibration step at the initial conditions is necessary at the end of each run.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometer Settings:

-

Ionization Mode: Both positive and negative ESI modes should be evaluated to determine the optimal ionization for this compound and its fragments. Lignans with phenolic hydroxyl groups often ionize well in negative mode.[4]

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: 100-150°C.

-

Desolvation Gas Temperature: 250-400°C.

-

Desolvation Gas Flow: Dependent on the instrument, typically 600-800 L/hr.

-

Collision Gas: Argon is commonly used.

-

MS Scan Mode: Full scan MS to identify the parent ion of this compound.

-

MS/MS Scan Mode: Product ion scan of the parent ion (m/z 567.2 for positive mode, m/z 565.2 for negative mode) to generate the fragmentation pattern. The collision energy should be optimized to achieve a good balance of parent ion depletion and fragment ion formation (typically in the range of 10-40 eV).

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the identification and characterization of this compound using mass spectrometry. The predictable loss of the glucose moiety is the primary diagnostic feature, with subsequent fragmentation of the Fraxiresinol aglycone providing definitive structural confirmation. The detailed experimental protocols offer a starting point for researchers to develop and validate methods for the analysis of this and other related lignan glycosides in various sample matrices. The provided diagrams visually summarize the key experimental and logical workflows, facilitating a clear understanding of the analytical process.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 4. Comparison of atmospheric pressure chemical ionization and electrospray ionization mass spectrometry for the detection of lignans from sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Extraction of Fraxiresinol 1-O-glucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside, a class of natural phenolic compounds, found in various plant species, notably within the Oleaceae family, as well as in Celtis biondii and Ilex pubescens.[1][2][3][4] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of such bioactive compounds from plant matrices. This method offers several advantages over traditional extraction techniques, including shorter extraction times, reduced solvent consumption, and potentially higher extraction yields.[5][6]

This application note provides a detailed protocol for the microwave-assisted extraction of this compound from plant material. The protocol is based on established methodologies for the MAE of similar lignan glucosides from various plant sources.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: The plant material (e.g., seeds, stems, leaves) should be dried to a constant weight to minimize the interference of water in the extraction process. This can be achieved by air-drying, oven-drying at a low temperature (40-60 °C), or freeze-drying.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent interaction. A particle size of 40-60 mesh is generally recommended.

Microwave-Assisted Extraction (MAE) Protocol

This protocol provides a general framework for the MAE of this compound. Optimization of the parameters may be required for different plant materials.

Materials and Reagents:

-

Powdered plant material

-

Extraction solvent (e.g., methanol (B129727), ethanol, or aqueous mixtures thereof)

-

Microwave extraction system with temperature and power control

-

Extraction vessels

-

Filtration system (e.g., filter paper or syringe filters)

-

Rotary evaporator

Procedure:

-

Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.

-